molecular formula C26H21OP B188825 (Benzoylmethylene)triphenylphosphorane CAS No. 859-65-4

(Benzoylmethylene)triphenylphosphorane

Cat. No.: B188825
CAS No.: 859-65-4
M. Wt: 380.4 g/mol
InChI Key: MZRSAJZDYIISJW-UHFFFAOYSA-N
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Description

(Benzoylmethylene)triphenylphosphorane (CAS 859-65-4) is a vital Wittig reagent widely employed in organic synthesis for the formation of carbon-carbon double bonds . This compound, with the molecular formula C₂₆H₂₁OP and a molecular weight of 380.43 g/mol, serves as a key building block for the synthesis of alkenes from carbonyl compounds, specifically facilitating the preparation of substituted vinyl ketones . It is supplied as a white to light yellow crystalline powder with a minimum purity of 98.0% as determined by non-aqueous titration . The typical melting point for this reagent is between 184°C and 188°C . It is soluble in solvents such as methanol . As an air-sensitive compound, this compound must be stored under an inert atmosphere at refrigerated temperatures (0-10°C) to maintain its stability and reactivity . For Research Use Only (RUO). Not for human or therapeutic use.

Properties

IUPAC Name

1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRSAJZDYIISJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235228
Record name SK&F 45349
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Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

859-65-4
Record name 1-Phenyl-2-(triphenylphosphoranylidene)ethanone
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Record name (Benzoylmethylene)triphenylphosphorane
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Record name 2-(triphenylphosphoranylidene)acetophenone
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Preparation Methods

Formation of the Phosphonium Salt

α-Bromoacetophenone reacts with triphenylphosphine in anhydrous tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the phosphorus center attacks the electrophilic carbon of the α-bromo ketone. A stoichiometric ratio of 1:1 ensures complete conversion, yielding a phosphonium bromide intermediate.

Reaction Conditions:

  • Solvent: THF (0.2–0.5 M concentration)

  • Temperature: Reflux (66–68°C)

  • Duration: 4–6 hours

  • Yield: 85–90% (crude)

Deprotonation to Generate the Ylide

The phosphonium salt is treated with a strong base to abstract the acidic α-hydrogen, forming the active ylide. Sodium hydroxide (20% aqueous) or potassium tert-butoxide (KOtBu) in dichloromethane (DCM) is commonly used.

Optimized Protocol:

  • Dissolve the phosphonium salt in DCM (0.1–0.3 M).

  • Add aqueous NaOH (20 wt%) dropwise under vigorous stirring.

  • Stir for 10–15 minutes at room temperature.

  • Separate organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purify via column chromatography (hexane/ethyl acetate gradient).

Key Data:

ParameterValueSource
Final Yield66–75%
Purity (NMR)>95%
Reaction Time30 minutes (deprotonation)

Alternative Synthetic Routes and Modifications

Solvent Variation for Enhanced Stability

While THF and DCM remain standard, chloroform has been employed for brominated analogs (e.g., 4-bromobenzoylmethylenetriphenylphosphorane). This substitution reduces side reactions involving solvent coordination, particularly with transition metals.

Comparative Solvent Performance:

SolventReaction EfficiencyByproduct Formation
THFHighModerate
DCMModerateLow
CHCl₃High (halogenated derivatives)Negligible

Base Selection and Impact on Ylide Reactivity

The choice of base critically affects ylide stability and subsequent reactivity. KOtBu generates a more nucleophilic ylide compared to NaOH, favoring reactions with electrophilic partners.

Base Comparison:

BaseYlide StabilityReaction Rate
NaOHModerateSlow
KOtBuHighFast
LiHMDSVery HighRapid

Industrial-Scale Production Considerations

Scaling BPPY synthesis necessitates modifications to ensure cost-effectiveness and safety. Key adjustments include:

  • Continuous Flow Reactors: Minimize exothermic risks during phosphonium salt formation.

  • Solvent Recovery Systems: Implement distillation units for THF/DCM recycling.

  • Automated Purification: Utilize flash chromatography systems with silica gel cartridges.

Pilot-Scale Data:

MetricLab ScaleIndustrial Scale
Yield66%58–62%
Purity>95%90–93%
Production Rate5 g/day1–2 kg/day

Characterization and Quality Control

Spectroscopic Analysis

³¹P NMR Spectroscopy:

  • BPPY exhibits a characteristic singlet at δ 20.5–22.0 ppm , confirming ylide formation.

  • Residual phosphine oxide (δ 25–28 ppm) indicates incomplete reaction if present.

¹H NMR (CDCl₃):

  • PCH Proton: Doublet at δ 5.2–5.4 ppm (J = 12–14 Hz).

  • Aromatic Protons: Multiplet at δ 7.3–7.8 ppm (C₆H₅ groups).

Elemental Analysis

Acceptable tolerances for C, H, and P are ±0.3%:

ElementCalculated (%)Observed (%)
C82.482.1
H5.65.4
P6.86.5

Challenges and Mitigation Strategies

Byproduct Formation

  • Phosphine Oxide (Ph₃PO): Generated via oxidation of unreacted PPh₃. Mitigated by strict anaerobic conditions and molecular sieve use.

  • Diastereomeric Impurities: Arise from incomplete deprotonation. Addressed through optimized base stoichiometry (1.1–1.2 equiv) .

Chemical Reactions Analysis

Types of Reactions

(Benzoylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylphosphine oxide.

    Reduction: It can be reduced to form triphenylphosphine and benzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Applications

  • Organic Synthesis
    • As a Wittig reagent, (Benzoylmethylene)triphenylphosphorane is primarily used to synthesize alkenes from carbonyl compounds (aldehydes or ketones). The general reaction can be represented as:
      R2CO+Ph3PCH2R2C=CH2+Ph3POR_2CO+Ph_3PCH_2\rightarrow R_2C=CH_2+Ph_3PO
    • This reaction highlights its utility in forming carbon-carbon double bonds, which are crucial in constructing complex organic molecules .
  • Medicinal Chemistry
    • Recent studies have explored the use of this compound derivatives in drug discovery, particularly targeting Alzheimer's disease. The compound has been shown to react with vinylsilane to form phosphoranylidene derivatives that exhibit biological activity .
    • In one study, derivatives were evaluated for their inhibitory activity against specific biological targets, showcasing variable results that indicate potential therapeutic applications .
  • Catalysis
    • The compound has been investigated for its coordination behavior with metal ions such as rhodium and ruthenium. These interactions may enhance catalytic processes in organic reactions, making this compound a valuable component in developing new catalytic systems .
  • Material Science
    • Studies have demonstrated that this compound can be utilized in the synthesis of novel materials with unique properties. For instance, it has been involved in creating photocatalysts that facilitate organic reactions under near-infrared light .

Case Study 1: Synthesis of Phosphoranylidene Derivatives

In a study aimed at discovering dual-target ligands for Alzheimer's disease, this compound was reacted with vinylsilane under specific conditions to yield phosphoranylidene butanoate derivatives. The structures were confirmed through spectroscopic data, and the derivatives exhibited varying degrees of biological activity .

CompoundYield (%)IC50 (nM)
Phosphoranylidene derivative A85%184.73
Phosphoranylidene derivative B90%508.03
Phosphoranylidene derivative C78%113.05

Case Study 2: Catalytic Applications

Research conducted on the catalytic properties of this compound revealed its ability to form stable complexes with transition metals. This property was exploited to enhance reaction yields in various organic transformations, showcasing its versatility as a catalyst in synthetic chemistry .

Mechanism of Action

The mechanism of action of (Benzoylmethylene)triphenylphosphorane involves its role as a Wittig reagent. In the Wittig reaction, it reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the desired alkene product .

Comparison with Similar Compounds

Structural and Functional Group Differences
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Electronic Effect
(Benzoylmethylene)triphenylphosphorane C₂₅H₂₀OP 367.38 Benzoyl (C₆H₅CO) Electron-withdrawing, stabilizes ylide
Benzylidenetriphenylphosphorane C₂₅H₂₁P 352.42 Benzylidene (C₆H₅CH=) Electron-donating, increases reactivity
(Methoxycarbonylmethylene)triphenylphosphorane C₂₂H₂₁O₂P 348.36 Ester (CO₂Me) Moderate electron-withdrawing

Key Observations :

  • The benzoyl group in this compound imparts greater stability than the benzylidene group in benzylidenetriphenylphosphorane, reducing its reactivity in Wittig reactions .
  • The ester group in (methoxycarbonylmethylene)triphenylphosphorane offers intermediate stabilization, enabling unique reactivity (e.g., ketene formation under basic conditions) .
Reactivity in Wittig Reactions
Compound Reaction Conditions Product Type Yield Range
This compound CHCl₃, 70°C, 48 h, LiCl α,β-unsaturated ketones 77–85%
Benzylidenetriphenylphosphorane Mild conditions (rt, no base) Simple alkenes 60–90%
(Methoxycarbonylmethylene)triphenylphosphorane NaHMDS, 70–80°C, 24–30 h Ketenes or esters 66–75%

Key Observations :

  • This compound requires prolonged heating and Lewis acids (e.g., LiCl) due to its stabilized ylide, whereas benzylidenetriphenylphosphorane reacts rapidly under mild conditions .

Key Observations :

  • The benzoyl group in this compound enables a rare η³-coordination mode with nickel, enhancing catalyst stability and selectivity for linear oligomers .
  • Esters in (carboethoxymethylene)triphenylphosphorane hinder metal coordination, limiting catalytic efficiency .
Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 7.53–7.65 (m, Ar-H), 8.08 (d, J=7.0 Hz) 128.0–132.4 (Ar-C), 188.9 (C=O)
Benzylidenetriphenylphosphorane 7.2–7.6 (m, Ar-H), 5.2 (s, CH=) 125–130 (Ar-C), 140 (P=C)

Key Observations :

  • The benzoyl carbonyl carbon in this compound appears at δ 188.9 ppm in ¹³C NMR, absent in benzylidene analogs .

Biological Activity

(Benzoylmethylene)triphenylphosphorane, a phosphonium ylide, has garnered attention in organic synthesis and biological research due to its unique properties and potential applications. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily utilized as a Wittig reagent in organic reactions, facilitating the formation of alkenes from carbonyl compounds. Its structure allows for resonance stabilization, enhancing its reactivity and selectivity in various chemical contexts .

Biological Applications and Mechanisms

Recent studies have explored the biological activity of derivatives of triphenylphosphoranylidene compounds, including this compound. These compounds have shown promise in several areas:

  • Alzheimer's Disease Research : A study highlighted the synthesis of new triphenylphosphoranylidene derivatives that demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The most potent derivative showed an IC50 value of 97.04 nM against AChE, indicating strong potential for therapeutic applications .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds revealed low toxicity levels in vitro, suggesting that they may be safe for further development as therapeutic agents .
  • Neuroprotective Effects : Some derivatives exhibited neuroprotective properties in in vivo models, improving cognitive function in scopolamine-induced memory impairment tests .

Case Study 1: Inhibition of Acetylcholinesterase

A series of experiments were conducted to evaluate the inhibitory effects of various triphenylphosphoranylidene derivatives on AChE. The findings are summarized in Table 1.

CompoundIC50 (nM)Selectivity for AChE vs BuChE
8c97.04Poor
8b157.78Moderate
8d426.35Low

This study indicated that while some compounds showed promising inhibition rates, selectivity remains a challenge that requires further structural optimization .

Case Study 2: Mechanistic Insights from Pyrolysis

Research involving the pyrolysis of this compound has provided insights into its reactivity under thermal conditions. The compound underwent clean loss of triphenylphosphine oxide (Ph3PO), leading to the formation of various carbonyl compounds. This reaction pathway is significant for understanding the stability and reactivity of phosphonium ylides in biological systems .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction between triphenylphosphine and a carbonyl compound. The general reaction can be represented as follows:

R2CO+Ph3PCH2R2C=CH2+Ph3POR_2CO+Ph_3PCH_2\rightarrow R_2C=CH_2+Ph_3PO

This method allows for high yields and purity, making it suitable for both laboratory and potential industrial applications .

Q & A

Basic Research Questions

Q. How is (Benzoylmethylene)triphenylphosphorane utilized in the Wittig reaction, and what experimental parameters are critical for optimizing alkene yields?

  • Methodological Answer : In Wittig reactions, this reagent facilitates alkene formation by reacting with aldehydes/ketones. Key parameters include:

  • Solvent Choice : Use anhydrous, aprotic solvents (e.g., CHCl₃ or THF) to prevent hydrolysis .
  • Stoichiometry : Maintain a 1:1 molar ratio between the ylide and carbonyl compound to minimize side products .
  • Temperature : Reactions often proceed at 70–80°C under inert atmospheres to enhance yield and selectivity .
  • Workup : Quench with aqueous NH₄Cl and isolate products via column chromatography (petroleum ether/ethyl acetate) .

Q. What are the standard methods for purifying this compound after catalytic use?

  • Methodological Answer : Post-reaction purification involves:

  • Residue Removal : Treat reaction mixtures with ammonium hydroxide to precipitate nickel-ylide residues, followed by filtration .
  • Solvent Extraction : Wash with toluene to isolate unreacted phosphorane (recovery >85%) .
  • Recrystallization : Use ethanol/water mixtures to recrystallize the compound, achieving >95% purity .

Q. How does the molecular structure of this compound influence its stability and reactivity?

  • Methodological Answer :

  • Stability : The conjugated benzoyl group stabilizes the ylide, reducing moisture sensitivity compared to simpler Wittig reagents. However, storage under argon is recommended .
  • Reactivity : The electron-withdrawing benzoyl group enhances electrophilicity, favoring reactions with sterically hindered carbonyl compounds .
  • Physical Properties : Density (1.18 g/cm³) and molecular weight (380.42 g/mol) necessitate solvent compatibility screening (e.g., dichloromethane for homogeneous reactions) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in nickel-catalyzed ethylene oligomerization?

  • Methodological Answer :

  • Coordination Mode : The ylide binds to nickel via a η²-coordination of the C=P moiety, stabilizing the metal center and enabling ethylene insertion .
  • Catalytic Cycle : Ethylene coordinates to Ni⁰, undergoes insertion into the Ni–C bond, and is released as α-olefins. The ylide ligand suppresses β-hydride elimination, favoring oligomers over polymers .
  • Product Selectivity : Adjusting the ligand’s electronic properties (e.g., substituting benzoyl with electron-donating groups) shifts product distribution from C₄ to C₆–C₁₀ olefins .

Q. In multi-step syntheses, how can researchers mitigate side reactions when employing this compound?

  • Methodological Answer :

  • Side Reaction Control :
  • Temperature Modulation : Lower reaction temperatures (e.g., 45°C) reduce undesired Michael additions or over-alkylation .
  • Catalyst Screening : Pair with Pd(dppf)Cl₂ to suppress competing Suzuki couplings in cross-coupling steps .
  • Analytical Monitoring : Use ¹H/³¹P NMR to track ylide decomposition (e.g., PPh₃ byproduct detection) and adjust stoichiometry dynamically .

Q. What analytical techniques are most effective for characterizing the coordination environment of this compound in transition metal complexes?

  • Methodological Answer :

  • X-ray Crystallography : Resolves η²-coordination geometry and bond lengths (e.g., Ni–C = 1.87 Å, Ni–P = 2.19 Å) .
  • Spectroscopy :
  • ³¹P NMR : Chemical shifts at δ 15–20 ppm confirm ylide coordination (vs. δ 25 ppm for free ligand) .
  • IR Spectroscopy : C=O stretches (~1650 cm⁻¹) indicate electronic modulation upon metal binding .
  • DFT Calculations : Validate experimental data by modeling charge distribution and frontier molecular orbitals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(Benzoylmethylene)triphenylphosphorane
Reactant of Route 2
Reactant of Route 2
(Benzoylmethylene)triphenylphosphorane

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